molecular formula C20H21NO4S B3334548 Fmoc-Met-OH-15N CAS No. 934183-50-3

Fmoc-Met-OH-15N

Cat. No.: B3334548
CAS No.: 934183-50-3
M. Wt: 372.4 g/mol
InChI Key: BUBGAUHBELNDEW-STBUMTBBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(9-Fluorenylmethoxycarbonyl)-L-methionine-15N: is a stable isotope-labeled compound used in various scientific research fields. It is a derivative of L-methionine, where the nitrogen atom is replaced with the isotope nitrogen-15. This compound is commonly used in peptide synthesis and nuclear magnetic resonance (NMR) studies due to its unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(9-Fluorenylmethoxycarbonyl)-L-methionine-15N involves the protection of the amino group of L-methionine with the fluorenylmethoxycarbonyl (Fmoc) group. The Fmoc group is introduced by reacting the amine with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base . The nitrogen-15 isotope is incorporated during the synthesis of L-methionine, which is then used as a starting material for the Fmoc protection .

Industrial Production Methods: Industrial production of N-(9-Fluorenylmethoxycarbonyl)-L-methionine-15N follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the incorporation of the nitrogen-15 isotope .

Chemical Reactions Analysis

Types of Reactions: N-(9-Fluorenylmethoxycarbonyl)-L-methionine-15N undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of N-(9-Fluorenylmethoxycarbonyl)-L-methionine-15N involves its incorporation into peptides and proteins. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactions. The nitrogen-15 isotope allows for detailed NMR studies, providing insights into molecular interactions and dynamics .

Comparison with Similar Compounds

  • N-(9-Fluorenylmethoxycarbonyl)-L-alanine-15N
  • N-(9-Fluorenylmethoxycarbonyl)-L-leucine-15N
  • N-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine-15N

Comparison: N-(9-Fluorenylmethoxycarbonyl)-L-methionine-15N is unique due to the presence of the sulfur atom in the methionine side chain, which can undergo specific oxidation reactions. This property distinguishes it from other Fmoc-protected amino acids, making it valuable for studying sulfur-containing peptides and proteins .

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-4-methylsulfanylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4S/c1-26-11-10-18(19(22)23)21-20(24)25-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,21,24)(H,22,23)/t18-/m0/s1/i21+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUBGAUHBELNDEW-STBUMTBBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)O)[15NH]C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30746146
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-(~15~N)methionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30746146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

934183-50-3
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-(~15~N)methionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30746146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 934183-50-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-Met-OH-15N
Reactant of Route 2
Reactant of Route 2
Fmoc-Met-OH-15N
Reactant of Route 3
Reactant of Route 3
Fmoc-Met-OH-15N
Reactant of Route 4
Reactant of Route 4
Fmoc-Met-OH-15N
Reactant of Route 5
Reactant of Route 5
Fmoc-Met-OH-15N
Reactant of Route 6
Reactant of Route 6
Fmoc-Met-OH-15N

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.